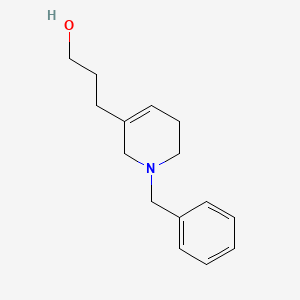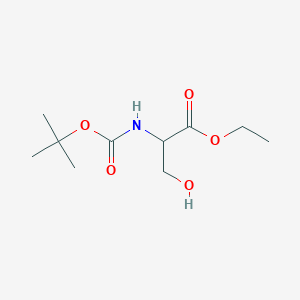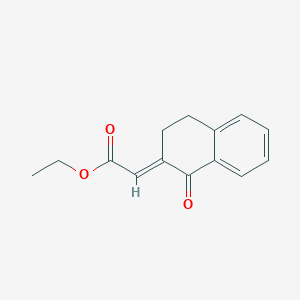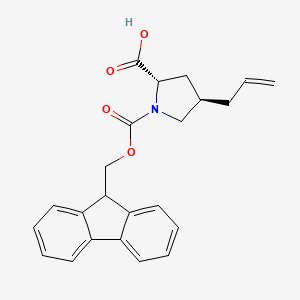
O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate is an organophosphorus compound widely used in various industrial and agricultural applications. It is known for its role as an intermediate in the synthesis of organophosphorus pesticides. The compound is characterized by its unique chemical structure, which includes both phosphorodithioate and methylthio groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate can be synthesized through the reaction of diethyl phosphorodithioate with 2-(methylthio)-1-propenyl chloride. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards. The use of advanced catalysts and reaction monitoring systems helps in achieving high efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphorothioate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphorodithioate derivatives.
Aplicaciones Científicas De Investigación
O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase inhibition.
Medicine: Investigated for potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to that of other organophosphorus pesticides.
Comparación Con Compuestos Similares
Similar Compounds
- O,O-Diethyl S-(2-propynyl) phosphorothioate
- O,O-Diethyl S-(2-(ethylthio)ethyl) phosphorodithioate
- O,O-Diethyl S-(2-(methylsulfanyl)ethyl) phosphorothioate
Uniqueness
O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate is unique due to its specific combination of phosphorodithioate and methylthio groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potent enzyme inhibitory properties make it a valuable compound in both research and industrial applications.
Propiedades
| 31333-64-9 | |
Fórmula molecular |
C8H17O2PS3 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
diethoxy-[(Z)-2-methylsulfanylprop-1-enyl]sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H17O2PS3/c1-5-9-11(12,10-6-2)14-7-8(3)13-4/h7H,5-6H2,1-4H3/b8-7- |
Clave InChI |
OODROCAKQYOGSX-FPLPWBNLSA-N |
SMILES isomérico |
CCOP(=S)(OCC)S/C=C(/C)\SC |
SMILES canónico |
CCOP(=S)(OCC)SC=C(C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)

![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)

![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)

![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)
